[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol
Description
[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol (CAS 1187930-12-6) is a fluorinated aromatic alcohol characterized by a methanol group attached to a benzene ring substituted with two fluorine atoms at positions 2 and 4 and an isopropoxy group at position 3. This compound was previously available at 98% purity but has been discontinued, as noted in supplier catalogs . The structural combination of fluorine atoms (electron-withdrawing) and an isopropoxy ether (electron-donating) creates a unique electronic profile, making it relevant for applications in pharmaceutical intermediates or agrochemical synthesis.
Properties
IUPAC Name |
(2,4-difluoro-3-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-8(11)4-3-7(5-13)9(10)12/h3-4,6,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMWESRSHKVAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 2,4-difluorophenol with isopropyl bromide in the presence of a base to form the isopropoxy derivative. This intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorinated positions, to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 2,4-Difluoro-3-(propan-2-yloxy)benzaldehyde or 2,4-Difluoro-3-(propan-2-yloxy)benzoic acid.
Reduction: Partially or fully hydrogenated derivatives of the original compound.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving fluorinated compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol is not fully elucidated, but it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated phenylmethanol derivatives.
Structural Analogues with Fluorinated Phenylmethanol Cores
The following compounds share the phenylmethanol backbone but differ in substituent patterns (Table 1):
Table 1: Structural and Functional Comparison of Fluorinated Phenylmethanol Derivatives
Key Observations :
- Electronic Effects : The target compound’s isopropoxy group donates electrons via resonance, countering the electron-withdrawing fluorine atoms. This balance may stabilize intermediates in nucleophilic reactions compared to nitro- or trifluoromethyl-substituted analogues .
- Lipophilicity : Fluorine and isopropoxy groups enhance lipophilicity, favoring membrane permeability in bioactive molecules. However, the trifluoromethyl analogue may exhibit even higher lipid solubility .
Compounds with Varied Substituent Patterns
Beyond phenylmethanol derivatives, structurally related compounds include:
- 2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate (BP 7446) : This epoxide-linked triazole derivative shares the 2,4-difluorophenyl motif but incorporates a reactive epoxide and triazole ring. Such features make it suitable for covalent inhibition or polymer cross-linking, diverging from the methanol group’s role in hydrogen bonding.
Biological Activity
[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C12H14F2O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 2230481-25-9
Antifungal Activity
Research has shown that derivatives of difluorophenyl compounds exhibit significant antifungal properties. For instance, a study indicated that compounds with similar structures demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.31 μg/mL against Candida albicans, highlighting their potential as antifungal agents .
| Compound | MIC (μg/mL) | MEC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.31 | 0.31 | Strong antifungal activity |
| Fluconazole | >64 | - | Reference for comparison |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In vitro studies have shown that it exhibits potent activity against Trypanosoma cruzi, with an MIC value of 0.033 μg/mL and a selectivity index (SI) of over 3807.7, indicating high efficacy and low toxicity . The in vivo studies demonstrated significant reductions in parasitic loads in infected models.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in pathogen survival and proliferation. For instance, it has been shown to inhibit CYP51, an enzyme crucial for sterol biosynthesis in fungi and parasites, thereby disrupting their cellular integrity and function .
Study on Antifungal Efficacy
In a comparative study involving various antifungal agents, this compound was found to have superior efficacy against azole-resistant strains of C. albicans. The study noted that while traditional agents like fluconazole struggled with resistance, this compound maintained effectiveness even at lower concentrations .
Research on Antiparasitic Properties
A comprehensive investigation into the antiparasitic properties revealed that the compound not only reduced parasitic indices significantly but also demonstrated favorable pharmacokinetic profiles in animal models. The studies indicated that administration at doses of 15 mg/kg/day led to a reduction in parasitic load by over 90% after ten days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
